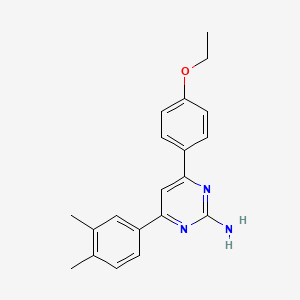

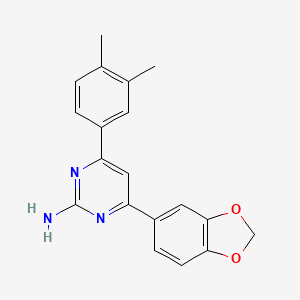

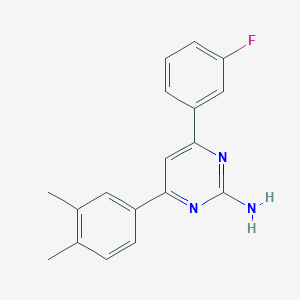

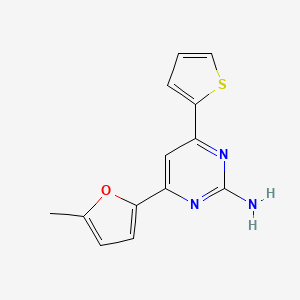

4-(4-tert-Butylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-tert-Butylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (4-TBP-6-TP) is a novel compound that has been studied in recent years for its potential applications in scientific research. It is an organic compound containing nitrogen, carbon, and sulfur atoms, and is synthesized through a reaction between 4-tert-butylphenol and thiophen-2-ylpyrimidine. 4-TBP-6-TP has been investigated for its use in a variety of scientific research applications, such as in the study of biochemical and physiological effects, as well as for its potential advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

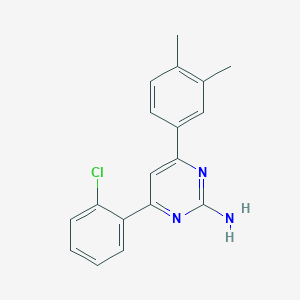

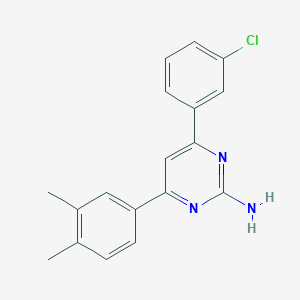

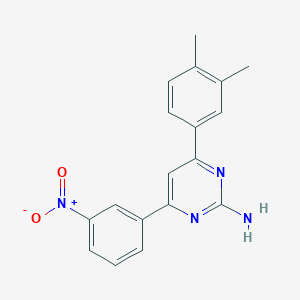

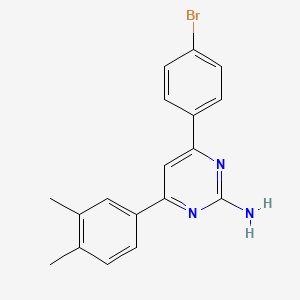

A significant area of research involving this compound is in the development of histamine H4 receptor ligands. Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines to explore their potential as ligands for the histamine H4 receptor (H4R), which plays a crucial role in inflammatory and immune responses. Their study led to the discovery of potent compounds with promising anti-inflammatory and antinociceptive activities, indicating the therapeutic potential of such structures in pain management and inflammation treatment (Altenbach et al., 2008).

Antimicrobial and Antifungal Research

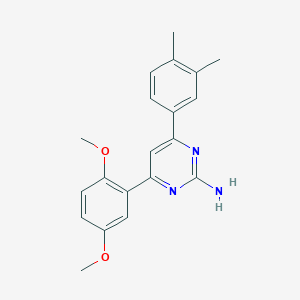

The pyrimidine core, when functionalized with different substituents, has shown considerable antimicrobial and antifungal properties. For example, Jafar et al. (2017) investigated the antifungal effects of certain pyrimidin-2-amine derivatives against Aspergillus terreus and Aspergillus niger, revealing that specific modifications on the pyrimidine ring enhance antifungal activity (Jafar et al., 2017). Similarly, Patel et al. (2017) synthesized a range of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, demonstrating significant antimicrobial activity against a variety of bacterial and fungal strains, which suggests the potential of such derivatives in developing new antimicrobial agents (Patel et al., 2017).

Material Science and Chemical Synthesis

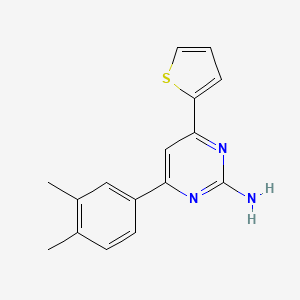

In the realm of material science and chemical synthesis, the versatility of pyrimidin-2-amine structures, such as "4-(4-tert-Butylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine," is explored through the development of novel synthetic methods and the study of their interactions with various substrates. El-Deeb et al. (2008) detailed an efficient synthesis approach for new N-arylpyrimidin-2-amine derivatives using palladium catalysis, highlighting the adaptability of pyrimidin-2-amines in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and materials science (El-Deeb et al., 2008).

Propiedades

IUPAC Name |

4-(4-tert-butylphenyl)-6-thiophen-2-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3S/c1-18(2,3)13-8-6-12(7-9-13)14-11-15(21-17(19)20-14)16-5-4-10-22-16/h4-11H,1-3H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSBOYUSSIXJHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-tert-Butylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.